molecular formula C16H17N3OS2 B5793536 4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole

4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole

Cat. No. B5793536
M. Wt: 331.5 g/mol
InChI Key: WNJFIVGBJDQDSS-UHFFFAOYSA-N
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Description

4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole, also known as EMPTT, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole also has antibacterial and antifungal properties by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole also has antioxidant effects by increasing the activity of antioxidant enzymes. In addition, 4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole has been shown to inhibit the growth of several types of cancer cells and has potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in a variety of scientific research areas. However, there are also limitations to its use in research. 4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole has low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the use of 4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole in scientific research. It has potential as a chemotherapeutic agent for several types of cancer and could be further studied for this purpose. 4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole also has potential as an anti-inflammatory and antioxidant agent, which could be useful in treating a variety of diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more effective methods of administration.

Synthesis Methods

The synthesis of 4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole involves several steps, starting with the reaction of 4-methoxybenzyl chloride with thiosemicarbazide to form 4-methoxybenzylthiosemicarbazide. This compound is then reacted with 2-thiophenecarboxaldehyde and ethyl acetoacetate to form 4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole. The yield of this process is approximately 60%.

Scientific Research Applications

4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole has shown potential as a therapeutic agent in several areas of scientific research. It has been studied for its antifungal, antibacterial, and anticancer properties. 4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole has also been shown to have anti-inflammatory and antioxidant effects.

properties

IUPAC Name

4-ethyl-3-[(4-methoxyphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-3-19-15(14-5-4-10-21-14)17-18-16(19)22-11-12-6-8-13(20-2)9-7-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJFIVGBJDQDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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